molecular formula C10H18O2S B13341058 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13341058
M. Wt: 202.32 g/mol
InChI Key: JURYPCDNHXBTSB-UHFFFAOYSA-N
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Description

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a cyclobutane ring

Preparation Methods

The synthesis of 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid typically involves the reaction of tert-butylthiol with a suitable cyclobutane derivative. One common method includes the use of tert-butylsulfanyl chloride, which reacts with a cyclobutane carboxylic acid derivative under controlled conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase-activating protein (FLAP). By binding to FLAP, the compound can reduce the synthesis of leukotrienes, which are mediators of inflammation .

Comparison with Similar Compounds

1-(Tert-butylsulfanyl)-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

1-tert-butylsulfanyl-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H18O2S/c1-7-5-10(6-7,8(11)12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

JURYPCDNHXBTSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)SC(C)(C)C

Origin of Product

United States

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